4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester
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Description
4-[Bis(2-hydroxypropyl)amino]benzoic Acid Ethyl Ester, also known as Roxadimate (RXD), is a di-substituted resorcinol . It is an organic compound extensively utilized in biochemistry and physiology . It is used to reduce skin mutation and DNA damage .
Molecular Structure Analysis
The molecular formula of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester is C15H19D4NO4 . The IUPAC name is ethyl 4-[bis(2-hydroxypropyl)amino]-2,3,5,6-tetradeuteriobenzoate . The molecular weight is 285.37 g/mol .Physical And Chemical Properties Analysis
4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester is slightly soluble in methanol . It appears as a yellow solid . The molecular weight is 285.37 g/mol .Scientific Research Applications
Synthesis and Polymerization
The synthesis and polymerization of cyclic esters, including those with functional groups like hydroxyl and amino, have been explored. For instance, Trollsås et al. (2000) described the synthesis and polymerization of new cyclic esters containing functional groups, potentially relevant to the chemical structure of 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester (Trollsås et al., 2000).
Coating Applications
Epoxy-based curing agents for coating applications involve compounds like 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester. Baraiya et al. (1997) synthesized bis esters for coating applications (Baraiya et al., 1997).
Structural Characterization
The structural characterization of similar compounds has been a focus of research. Savage et al. (2005) worked on the synthesis and structural characterization of N-para-ferrocenyl benzoyl amino acid ethyl esters, which may provide insights into the structural aspects of similar compounds (Savage et al., 2005).
Synthesis of Novel Series
El‐Faham et al. (2013) explored the synthesis of a novel series of α-ketoamide derivatives, including compounds structurally related to 4-[Bis(2-hydroxypropyl)amino]benzoic Acid-d4 Ethyl Ester (El‐Faham et al., 2013).
Prodrug Activation and Anticancer Applications
Springer et al. (1990) described the synthesis of novel prodrugs, including 4-[bis[2-(mesyloxy)ethyl]amino]benzoyl-L-glutamic acid, which can be activated to cytotoxic alkylating agents at a tumor site (Springer et al., 1990).
properties
IUPAC Name |
ethyl 4-[bis(2-hydroxypropyl)amino]-2,3,5,6-tetradeuteriobenzoate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H23NO4/c1-4-20-15(19)13-5-7-14(8-6-13)16(9-11(2)17)10-12(3)18/h5-8,11-12,17-18H,4,9-10H2,1-3H3/i5D,6D,7D,8D |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CBZHHQOZZQEZNJ-KDWZCNHSSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(C=C1)N(CC(C)O)CC(C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1C(=O)OCC)[2H])[2H])N(CC(C)O)CC(C)O)[2H] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675700 |
Source
|
Record name | Ethyl 4-[bis(2-hydroxypropyl)amino](~2~H_4_)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1189469-25-7 |
Source
|
Record name | Ethyl 4-[bis(2-hydroxypropyl)amino](~2~H_4_)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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